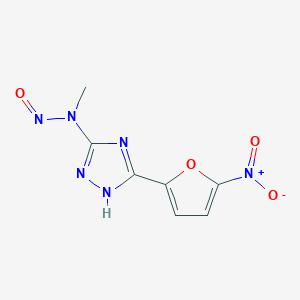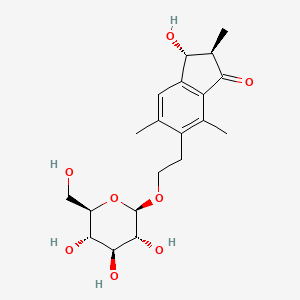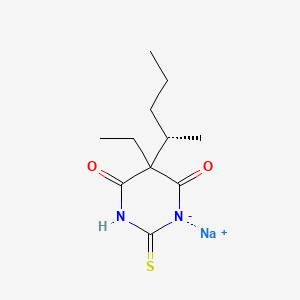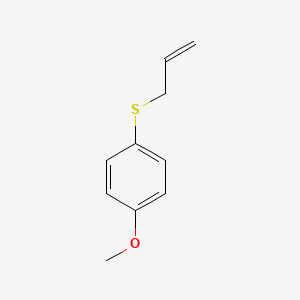
Benzene, 1-methoxy-4-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-(2-propenylthio)-: is an organic compound with the molecular formula C10H12OS It is characterized by a benzene ring substituted with a methoxy group at the 1-position and a propenylthio group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(2-propenylthio)- typically involves the reaction of 1-methoxy-4-iodobenzene with allylthiol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(2-propenylthio)- can undergo oxidation reactions, where the propenylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-methoxy-4-(2-propenylthio)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Research into the biological activity of this compound is limited. similar compounds have shown potential as antimicrobial and anticancer agents, suggesting that Benzene, 1-methoxy-4-(2-propenylthio)- could be explored for similar applications .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-(2-propenylthio)- is not well-studied. based on its structure, it is likely to interact with biological molecules through electrophilic aromatic substitution reactions. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic attack, while the propenylthio group can participate in nucleophilic interactions .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-(2-phenylethenyl)-: This compound has a phenylethenyl group instead of a propenylthio group, making it less reactive towards nucleophiles.
Benzene, 1-methoxy-4-propyl-:
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: This compound has a propenyloxy group instead of a propenylthio group, which changes its chemical properties and reactivity.
Uniqueness: Benzene, 1-methoxy-4-(2-propenylthio)- is unique due to the presence of both a methoxy and a propenylthio group. This combination of functional groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
37780-82-8 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
1-methoxy-4-prop-2-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
IAJVECTYOITICG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


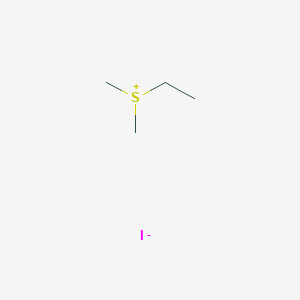



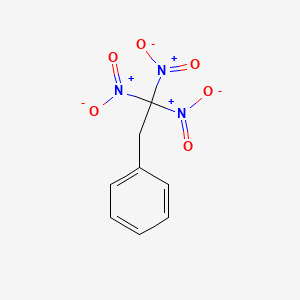
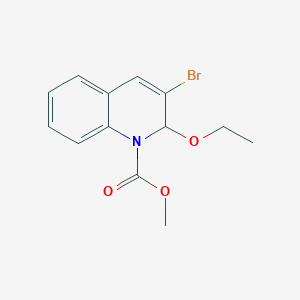


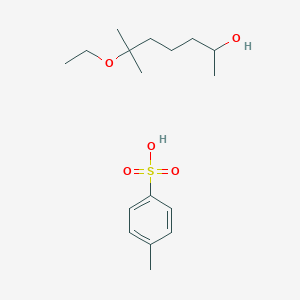
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

